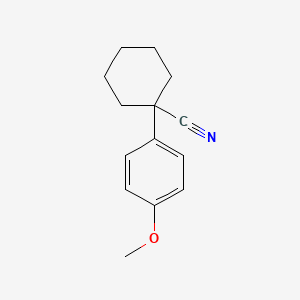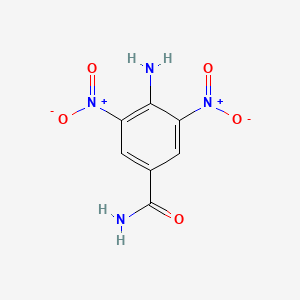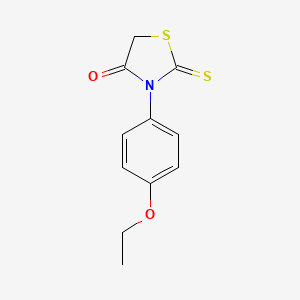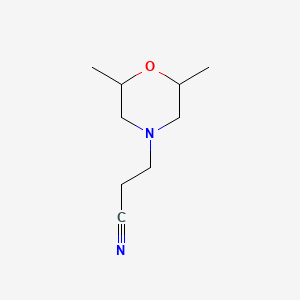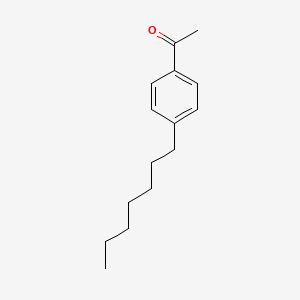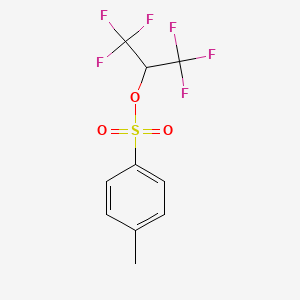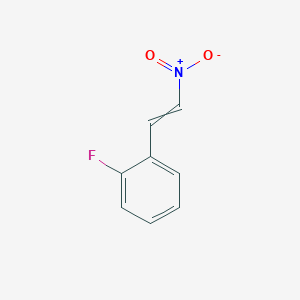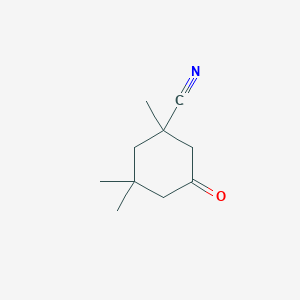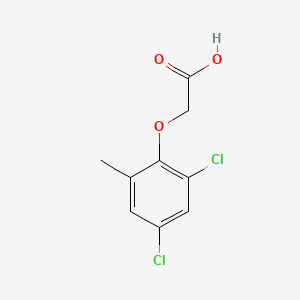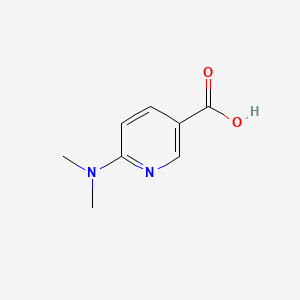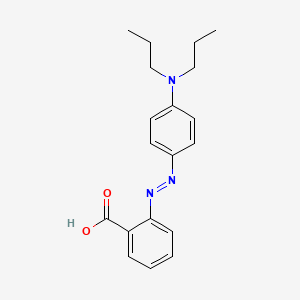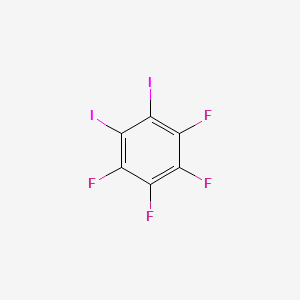
5-Fluorogramine
Descripción general
Descripción
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microscopía de fluorescencia
5-Fluorogramine, debido a sus propiedades fluorescentes, se puede utilizar en microscopía de fluorescencia para estudiar procesos celulares a nivel subcelular. Esta aplicación permite a los investigadores observar las ubicaciones de las proteínas, las asociaciones y otros fenómenos como el transporte de iones y el metabolismo dentro de las células vivas .
Diagnóstico médico
La fluorescencia del compuesto se puede aprovechar para fines de diagnóstico. En el diagnóstico médico, this compound podría utilizarse para detectar y cuantificar ácidos nucleicos o proteínas, lo que ayuda en el diagnóstico de diversas enfermedades .
Monitoreo ambiental
La sensibilidad de this compound a la fluorescencia lo hace adecuado para el monitoreo ambiental. Se puede utilizar para detectar contaminantes específicos o cambios en muestras ambientales, contribuyendo a la investigación y la seguridad ecológica .
Síntesis química
This compound puede desempeñar un papel en la síntesis de sondas fluorescentes. Estas sondas son cruciales en biología, química y ciencia de los materiales para detectar moléculas, células o procesos biológicos .
Investigación biotecnológica
En biotecnología, las propiedades de this compound se pueden aprovechar para el análisis genético y la secuenciación del ADN. Su capacidad para fluorescer puede ayudar a visualizar y rastrear el material genético durante los experimentos .
Mecanismo De Acción
Target of Action
5-Fluorogramine, also known as “INDOLE, 3-(DIMETHYLAMINO)METHYL-5-FLUORO-” or “1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine”, is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
The compound works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of this compound has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
This compound affects several biochemical pathways. The primary cytotoxic effect of this compound is believed to result from the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) thereby resulting in inhibition of DNA synthesis and induction of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance . The oral absorption of this compound is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. This is achieved through the disruption of DNA and RNA synthesis, which leads to cell death . Despite these advances, drug resistance remains a significant limitation to the clinical use of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degree of this compound susceptibility was found to correlate with the inhibition of biosynthesis of both RNA and DNA, incorporation of 5-fluorouracil into RNA, inhibition of ribosomal protein synthesis, and levels of 5-fluorodeoxyuridine monophosphate .
Análisis Bioquímico
Biochemical Properties
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway . The compound interacts with IDO1 by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is crucial in modulating immune responses, as IDO1 activity is associated with immune tolerance and suppression of T-cell function .
Cellular Effects
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in immune responses. By inhibiting IDO1, the compound reduces the production of kynurenine, a metabolite that suppresses T-cell activity and promotes immune tolerance . This inhibition leads to enhanced T-cell proliferation and activation, thereby boosting the immune response against tumor cells . Additionally, the compound has been observed to modulate gene expression related to immune function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine involves its binding to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of L-tryptophan . This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . The inhibition of IDO1 activity results in decreased levels of kynurenine and other downstream metabolites, thereby modulating immune responses and reducing immune tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on IDO1 activity, leading to sustained modulation of immune responses . Prolonged exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and immunosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .
Metabolic Pathways
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is involved in the kynurenine pathway, where it inhibits the activity of IDO1 . This inhibition leads to decreased production of kynurenine and other downstream metabolites, thereby modulating immune responses . The compound may also interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is primarily within the cytoplasm, where it interacts with IDO1 . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications . These localizations can influence the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNSISRJMCGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187864 | |
| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-90-8 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorogramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 343-90-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM52C35PV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



